molecular formula C9H10N2O B037769 (1-methyl-1H-benzo[d]imidazol-5-yl)methanol CAS No. 115576-91-5

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Cat. No. B037769
Key on ui cas rn: 115576-91-5
M. Wt: 162.19 g/mol
InChI Key: FNWIOHZJMSLWCF-UHFFFAOYSA-N
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Patent
US07176322B2

Procedure details

A solution of 5-hydroxymethyl-1-methylbenzimidazole (0.8 g, 4 mmol) in acetone (40 mL) was treated with MnO2 (4 g) and the mixture was stirred for 3 days. The solid was filtered off and the solvent removed under reduced pressure to give 0.63 g of product.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]([CH3:10])[CH:8]=[N:9][C:5]=2[CH:4]=1>CC(C)=O.O=[Mn]=O>[CH3:10][N:7]1[C:6]2[CH:11]=[CH:12][C:3]([CH:2]=[O:1])=[CH:4][C:5]=2[N:9]=[CH:8]1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
OCC1=CC2=C(N(C=N2)C)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
4 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CN1C=NC2=C1C=CC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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